3-Methoxycarbonyl-cyclobutane-boronic acid
Description
Properties
IUPAC Name |
(3-methoxycarbonylcyclobutyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BO4/c1-11-6(8)4-2-5(3-4)7(9)10/h4-5,9-10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWBIMHRPOOCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC(C1)C(=O)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of 3 Methoxycarbonyl Cyclobutane Boronic Acid
Fundamental Reactivity of Boronic Acids
Boronic acids, as a class of compounds, exhibit a distinct set of reactions centered around the boron atom. They act as Lewis acids due to the empty p-orbital on the boron atom. nih.govwikipedia.org This electronic feature makes them susceptible to interactions with Lewis bases and dictates their reactivity profile, including susceptibility to deboronation and the formation of anhydrides. nih.govmdpi.com
A key aspect of boronic acid reactivity is the potential for cleavage of the carbon-boron bond, a process known as deboronation. This can occur via several pathways, depending on the reaction conditions.
Protodeboronation: Under acidic conditions, boronic acids can undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. mdpi.com This reaction is a significant consideration in designing synthetic routes, particularly for strained ring systems like cyclobutanes, which may be more prone to this decomposition pathway. nih.gov
Oxidative Deboronation: In the presence of oxidizing agents, such as reactive oxygen species (ROS), the boronic acid can be converted into an alcohol and boric acid. nih.gov The mechanism involves the attack of a nucleophilic oxidant on the empty p-orbital of the boron, followed by the migration of the carbon group from the boron to the oxygen atom, leading to a labile boric ester that is rapidly hydrolyzed. nih.gov
The table below summarizes the conditions leading to deboronation.
| Condition | Type of Deboronation | Reactants | Outcome |
| Acidic | Protodeboronation | H⁺ | Cleavage of the C-B bond, replaced by a C-H bond. mdpi.com |
| Oxidative | Oxidative Deboronation | Reactive Oxygen Species (e.g., H₂O₂) | Cleavage of the C-B bond, replaced by a C-OH group. nih.gov |
| Nucleophilic | Nucleophilic Attack | Nucleophiles | Can initiate decomposition pathways, especially for activated boronic acids. |
| Basic | Base-mediated | Strong Bases | Can promote side reactions, although bases are required for activation in many coupling reactions. organic-chemistry.org |
Formation of Anhydrides and Cyclic Boroxines
Boronic acids have a strong tendency to undergo dehydration to form cyclic anhydrides known as boroxines. wikipedia.orgwikipedia.org This is a reversible equilibrium process where three molecules of the boronic acid condense, eliminating three molecules of water to form a stable six-membered ring with alternating boron and oxygen atoms. researchgate.netnih.govresearchgate.net
The equilibrium between the boronic acid monomer and the boroxine (B1236090) trimer can be controlled by the addition or removal of water. researchgate.netclockss.org The formation of boroxine is an entropically driven process, favored by the release of water molecules. researchgate.net This dehydration can occur upon heating, in the presence of a drying agent, or sometimes simply upon standing in a non-aqueous solvent. nih.govclockss.org Therefore, a sample of 3-Methoxycarbonyl-cyclobutane-boronic acid may exist as a mixture of the monomer and its corresponding boroxine.
Carbon-Boron Bond Reactivity in Cyclobutane (B1203170) Systems
The carbon-boron bond in cyclobutane systems like 3-Methoxycarbonyl-cyclobutane-boronic acid is the key to its utility in forming new carbon-carbon bonds. This bond can participate in crucial organometallic processes such as ligand exchange and transmetalation.
Transmetalation is a fundamental step in many palladium-catalyzed cross-coupling reactions. rsc.org It involves the transfer of the organic moiety—in this case, the 3-methoxycarbonyl-cyclobutanyl group—from the boron atom to the palladium metal center. rsc.org
This process typically requires the activation of the boronic acid by a base. organic-chemistry.org There is considerable mechanistic debate, with two primary pathways proposed: rsc.org
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex (a boronate). This activated species then transfers its organic group to the palladium(II) complex. princeton.edu
The Oxo-Palladium Pathway: The base first reacts with the palladium(II) precursor to form a palladium-hydroxo or palladium-alkoxo species. This complex then reacts with the neutral boronic acid, facilitating the transfer of the organic group. rsc.orgprinceton.edu
Regardless of the precise pathway, the transmetalation step is crucial for incorporating the cyclobutane fragment into the final product and is a defining feature of the C-B bond's reactivity. rsc.org
Reaction Mechanisms in Metal-Catalyzed Transformations
3-Methoxycarbonyl-cyclobutane-boronic acid is an important building block in metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. nih.govlibretexts.org
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. libretexts.orgyonedalabs.com The cycle consists of three primary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (e.g., an aryl bromide or chloride). This oxidizes the palladium to Pd(II) and forms an organopalladium(II) halide intermediate. libretexts.orgyonedalabs.com
Transmetalation: The 3-methoxycarbonyl-cyclobutanyl group is transferred from the boron atom to the Pd(II) center, displacing the halide. This step, facilitated by a base, forms a diorganopalladium(II) intermediate. rsc.orglibretexts.orgnih.gov
Reductive Elimination: The two organic groups on the palladium center couple together, forming a new carbon-carbon bond and the desired product. This step reduces the palladium back to its Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.orgyonedalabs.com
The table below outlines the steps in the Suzuki-Miyaura catalytic cycle.
| Step | Description | Palladium Oxidation State Change | Key Reactants |
| Oxidative Addition | The Pd catalyst inserts into the R-X bond of the organic halide. | Pd(0) → Pd(II) | Pd(0) catalyst, Organic Halide (R-X) |
| Transmetalation | The organic group from the boronic acid is transferred to the palladium center. | Pd(II) → Pd(II) | Organopalladium(II) complex, Boronic Acid, Base |
| Reductive Elimination | The two organic groups on palladium couple to form the final product, regenerating the catalyst. | Pd(II) → Pd(0) | Diorganopalladium(II) complex |
This catalytic cycle makes the Suzuki-Miyaura reaction highly versatile and tolerant of many functional groups, enabling the synthesis of complex molecules containing the cyclobutane scaffold. nih.gov
Role of Base in Boronic Acid Activation for Cross-Coupling
The activation of boronic acids by a base is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.org For a compound like 3-methoxycarbonyl-cyclobutane-boronic acid to participate in this reaction, it must be converted into a more reactive form, as the neutral boronic acid is generally not nucleophilic enough to transfer its organic group to the palladium center in the crucial transmetalation step. organic-chemistry.org The primary role of the base is to facilitate the formation of a tetracoordinate boronate species (e.g., [R-B(OH)₃]⁻) by reacting with the boronic acid. wikipedia.orgresearchgate.net This activation enhances the polarization of the carbon-boron bond and increases the nucleophilicity of the cyclobutane group, thereby promoting its transfer to the palladium(II) complex. organic-chemistry.org
The mechanism involves several key functions of the base:
Formation of the Boronate Anion : The base reacts with the boronic acid to form an "ate" complex, such as a trihydroxyborate. This anionic species is significantly more reactive toward the palladium-halide complex in the transmetalation step. researchgate.net
Formation of Palladium Complexes : Bases like hydroxides or alkoxides can react with the palladium(II) halide intermediate to form species such as [ArPd(OR)L₂], which can also participate in the catalytic cycle. wikipedia.org
Acceleration of Reductive Elimination : The base can play a role in accelerating the final reductive elimination step, where the new carbon-carbon bond is formed and the active Pd(0) catalyst is regenerated. wikipedia.org
The choice and stoichiometry of the base can be critical, as it can also play antagonistic roles. For instance, excessive base can lead to the formation of unreactive arylborates or interfere with the palladium catalyst. researchgate.net Furthermore, the gradual formation of boric acid as a byproduct during the reaction can alter the acid-base equilibrium of the medium. researchgate.net For substrates that are sensitive to strong bases, such as those containing ester groups like 3-methoxycarbonyl-cyclobutane-boronic acid, milder bases like potassium fluoride (B91410) (KF) or carbonates are often employed to prevent hydrolysis of the ester while still effectively activating the boronic acid for coupling. organic-chemistry.org In cases of extreme base sensitivity, alternative "cationic" coupling methods that proceed without a base have been developed for certain classes of boronic acids. acs.org
| Role | Description | Reference |
|---|---|---|
| Boronic Acid Activation | Reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate anion ([R-B(OH)₃]⁻), which is the active species in transmetalation. | organic-chemistry.orgresearchgate.net |
| Ligand Exchange on Palladium | Can displace the halide on the Pd(II) intermediate to form a more reactive palladium-hydroxide or -alkoxide complex. | wikipedia.org |
| Accelerates Reductive Elimination | Participates in the final step of the catalytic cycle to regenerate the Pd(0) catalyst. | wikipedia.org |
Stability Considerations
Oxidative Stability of Cyclobutane Boronic Acids
A significant challenge in the application of boronic acids, particularly in biological or complex chemical environments, is their susceptibility to oxidation. nih.govnih.gov At physiological pH, many boronic acids are oxidized by reactive oxygen species at rates comparable to thiols, which can limit their utility. nih.govchemrxiv.org The mechanism of oxidation involves the formation of a boron-peroxide intermediate, and the rate-limiting step can be slowed by diminishing the electron density on the boron atom. nih.gov
While specific studies focusing solely on the oxidative stability of cyclobutane boronic acids are not prevalent, general principles of boronic acid chemistry apply. The carbon-boron bond in alkylboronic acids, including cyclobutyl derivatives, can be sensitive to oxidative conditions. nih.gov Research has shown that installing an intramolecular coordinating group, such as a pendant carboxyl group that can form a boralactone, can dramatically increase oxidative stability by several orders of magnitude. nih.govnih.gov This stability enhancement is attributed to electronic effects and orientational constraints imposed by the intramolecular coordination, which destabilizes the transition state of the oxidation reaction. nih.gov Although the methoxycarbonyl group in 3-methoxycarbonyl-cyclobutane-boronic acid is not positioned for strong intramolecular chelation in the same way, its electron-withdrawing nature is expected to contribute positively to the compound's oxidative stability by reducing electron density at the boron center.
Influence of Substituents on Stability and Reactivity
Substituents on the cyclobutane ring play a crucial role in modulating the stability and reactivity of the boronic acid moiety. The 3-methoxycarbonyl group in 3-methoxycarbonyl-cyclobutane-boronic acid has a significant electronic influence. As an electron-withdrawing group, it decreases the electron density on the cyclobutane ring and, by extension, on the boron atom. This has several consequences:
Stability : Reduced electron density at the boron center generally enhances stability towards oxidation. nih.govnih.gov It may also influence the propensity for protodeboronation, a common decomposition pathway for boronic acids, especially those with strained rings like cyclopropanes and cyclobutanes. nih.gov Organotrifluoroborates are often used as more stable, crystalline alternatives to the free boronic acids to circumvent issues like protodeboronation. nih.gov
Reactivity : The Lewis acidity of the boron atom is increased by the electron-withdrawing ester group. This can affect the equilibrium of boronic acid-boronate formation in the presence of a base. researchgate.net While activation by a base is necessary for cross-coupling, an overly acidic boronic acid might form a very stable boronate complex, potentially slowing down the transmetalation step. The increased sp³ character of the carbon-boron bond in cyclobutyl boronic acids already presents a challenge for cross-coupling compared to their aryl counterparts, and substituent effects can further modulate this reactivity. nih.gov
| Property | Influence of Methoxycarbonyl Group (Electron-Withdrawing) | Reference Principle |
|---|---|---|
| Oxidative Stability | Increased, due to diminished electron density on the boron atom. | nih.govnih.gov |
| Lewis Acidity | Increased, affecting interaction with bases and the rate of boronate formation. | researchgate.net |
| Protodeboronation Stability | Potentially altered; stability of the C-B bond is a key factor in small rings. | nih.gov |
| Cross-Coupling Reactivity | Modulated; may affect the ease of boronate formation and the rate of transmetalation. | nih.gov |
Rearrangement Reactions Involving Cyclobutane Boronates
1,2-Carbon or Boron Migration in Ring-Strained B-ate Complexes
The 1,2-migration of a substituent from boron to an adjacent carbon atom within a boronate "ate" complex is a fundamental and powerful transformation in organoboron chemistry. nih.govnih.gov This process allows for the stereospecific formation of new carbon-carbon bonds while retaining the versatile boron moiety for subsequent reactions. nih.gov The general mechanism involves the addition of a nucleophile (e.g., an organolithium reagent) to the empty p-orbital of the boron atom in a boronic ester, forming a tetracoordinate boronate complex. This "ate" complex can then be activated, often by an external electrophile or through a radical-polar crossover process, to induce the 1,2-migration of an alkyl, aryl, or even a boryl group from the boron to the adjacent carbon. nih.govnih.gov
This type of rearrangement is particularly relevant to ring-strained systems. The release of ring strain can serve as a thermodynamic driving force for such reactions. Recent studies have demonstrated the synthesis of functionalized cis-cyclobutane boronic esters through 1,2-carbon or boron migration of highly strained bicyclo[1.1.0]butane (BCB)-derived B-ate complexes. researchgate.netnih.gov In these cases, the reaction of the BCB with a boronic ester and a base generates a strained boronate complex that readily undergoes rearrangement to form a more stable cyclobutane ring system, often with high stereoselectivity. nih.gov This methodology highlights how the inherent strain of small ring systems can be harnessed to facilitate the construction of valuable cyclobutane building blocks.
Cyclobutane Ring Expansion Reactions
The unique reactivity of cyclobutane derivatives, driven by their inherent ring strain, makes them valuable substrates for skeletal rearrangements. researchgate.net While cyclobutanes are generally stable, their four-membered ring can be induced to open or rearrange under various conditions. researchgate.net In the context of organoboron chemistry, boronate complexes are known to facilitate ring expansion reactions, particularly when a carbocation is generated adjacent to the boron-bearing carbon.
A notable strategy involves the ring expansion of vinylcyclopropyl boronate complexes to afford highly substituted cyclobutyl boronic esters. acs.orgresearchgate.net In this process, the addition of a nucleophile to a vinylcyclopropyl boronic ester forms a boronate complex. Subsequent activation with an electrophile generates a cyclopropane-stabilized carbocation, which triggers a concerted ring expansion and a 1,2-metalate rearrangement, yielding a 1,2-substituted cyclobutane ring. acs.org Although this describes the formation of a cyclobutane from a cyclopropane, it underscores the principle of using boronate rearrangements to mediate ring-strain-driven transformations. The reverse process—the expansion of a cyclobutane boronate to a cyclopentane—is mechanistically plausible under conditions that would favor the formation of a cationic center adjacent to the boronate-substituted carbon, which could trigger a similar rearrangement driven by the relief of the cyclobutane's ring strain.
Applications in Organic Synthesis
Building Block in Carbon-Carbon Bond Forming Reactions
As a bifunctional molecule, featuring both a boronic acid and an ester group, 3-Methoxycarbonyl-cyclobutane-boronic acid is primarily utilized as a nucleophilic partner in reactions that construct new carbon-carbon single bonds. Its cyclobutane (B1203170) moiety is of significant interest in medicinal chemistry and materials science for introducing conformational rigidity and novel spatial arrangements into larger molecules. rsc.orgbaranlab.org
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern synthetic chemistry for C-C bond formation. nih.gov Boronic acids are key reagents in one of the most important of these transformations, the Suzuki-Miyaura coupling. libretexts.org
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or pseudohalide (like a triflate). libretexts.orgorganic-chemistry.org This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. libretexts.orgorganic-chemistry.org
The general mechanism involves three key steps: oxidative addition of the organohalide to a Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. organic-chemistry.org
While specific studies detailing the extensive scope of 3-Methoxycarbonyl-cyclobutane-boronic acid are not widely available, the reactivity of similar cyclobutyl boronic acid derivatives is well-documented. For instance, potassium cyclobutyltrifluoroborate (B12209022), a stable precursor to the corresponding boronic acid, undergoes efficient Suzuki-Miyaura coupling with various aryl chlorides to produce aryl cyclobutanes in moderate to excellent yields. organic-chemistry.org These reactions demonstrate the feasibility of coupling the cyclobutane core with diverse aromatic systems. organic-chemistry.org The reaction is compatible with both electron-rich and electron-poor aryl halides. organic-chemistry.orgorganic-chemistry.org
Table 1: Representative Suzuki-Miyaura Coupling of a Cyclobutyl Boronic Acid Derivative with Aryl Chlorides
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 1-Cyclobutyl-4-methylbenzene | 93 |
| 2 | 4-Chloroanisole | 1-Cyclobutyl-4-methoxybenzene | 99 |
| 3 | 2-Chlorotoluene | 1-Cyclobutyl-2-methylbenzene | 81 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 1-Cyclobutyl-4-(trifluoromethyl)benzene | 74 |
Data is illustrative of the reactivity of potassium cyclobutyltrifluoroborate as reported in the literature. organic-chemistry.org
While the Suzuki-Miyaura coupling is highly prominent, other palladium-catalyzed reactions like the Stille and Negishi couplings also achieve C-C bond formation. Each methodology possesses distinct advantages and disadvantages.
Suzuki-Miyaura Coupling: Utilizes organoboron reagents (boronic acids or esters) which are generally stable, easy to handle, and environmentally benign. libretexts.org The reaction conditions are typically mild and tolerate a broad range of functional groups. libretexts.org A key drawback can be the requirement for a base, which may not be compatible with sensitive substrates. libretexts.org
Stille Coupling: Employs organotin (stannane) reagents. A major advantage of the Stille reaction is its excellent functional group tolerance, as the reactions are often run under neutral conditions. libretexts.org However, the primary drawback is the high toxicity and difficulty in removing organotin byproducts from the reaction mixture. libretexts.org
Negishi Coupling: Involves organozinc reagents. The Negishi coupling is known for its high reactivity and yields. However, organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous reaction conditions, and they tend to have lower functional group tolerance compared to Suzuki or Stille couplings. libretexts.org
For the synthesis of molecules incorporating a cyclobutane ring, the Suzuki-Miyaura coupling is often preferred due to the stability and low toxicity of the boronic acid starting material, making it a more practical and greener alternative to the Stille and Negishi reactions. libretexts.org
Beyond the Suzuki-Miyaura reaction, boronic acids can participate in other important coupling processes.
Chan-Lam Coupling: This is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O bonds, by coupling a boronic acid with an amine or an alcohol. organic-chemistry.orgwikipedia.org The reaction is advantageous as it can be performed under mild conditions, often at room temperature and open to the air. wikipedia.org While extensively used for arylboronic acids, the application of 3-Methoxycarbonyl-cyclobutane-boronic acid in Chan-Lam couplings is not widely documented in the reviewed literature.
Liebeskind-Strogl Coupling: This palladium-catalyzed reaction forms a C-C bond by coupling a thioester with a boronic acid. wikipedia.orgdbpedia.org It is particularly useful for synthesizing ketones under neutral conditions, often mediated by a stoichiometric amount of a copper(I) carboxylate co-catalyst. wikipedia.orgresearchgate.net The reaction is applicable to a range of organosulfur compounds and boronic acids. researchgate.net However, specific examples employing 3-Methoxycarbonyl-cyclobutane-boronic acid have not been reported in the surveyed literature.
Sonogashira Coupling: The conventional Sonogashira coupling involves the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide to form a C(sp)-C(sp²) bond. organic-chemistry.orgwright.edu While variations exist that can utilize boronic acids as the coupling partner instead of organohalides, these are less common, and the use of 3-Methoxycarbonyl-cyclobutane-boronic acid in such a transformation is not described in the available literature. nih.govmdpi.com
Conjugate addition, or Michael addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org Organoboronic acids can serve as the nucleophilic partner in these reactions, typically in the presence of a transition metal catalyst such as rhodium. wikipedia.org This reaction provides a powerful method for C-C bond formation. For example, phenylboronic acid can add to cyclohexenone in the presence of a rhodium catalyst to form 3-phenyl-cyclohexanone. wikipedia.org Although a versatile method, the application of 3-Methoxycarbonyl-cyclobutane-boronic acid as a nucleophile in conjugate addition reactions has not been specifically detailed in the scientific literature reviewed.
Reactions involving electrophilic allyl shifts typically refer to S_E2′ reactions where an electrophile attacks the γ-position of an allylic metal species, causing a rearrangement of the double bond. While allylboronic esters are generally unreactive towards many electrophiles, they can be activated by forming a more nucleophilic "ate" complex upon addition of an organolithium reagent. acs.org This boronate complex can then react with a range of electrophiles with high regio- and stereocontrol. acs.org This type of reactivity is specific to allylic systems and is not an applicable reaction pathway for saturated carbocyclic boronic acids like 3-Methoxycarbonyl-cyclobutane-boronic acid, which lacks the required π-system for such a transformation.
C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that offers a more atom- and step-economical approach to creating molecular complexity. acs.org While boronic acids have been employed in various C-H functionalization reactions, often acting as coupling partners, specific studies detailing the use of 3-Methoxycarbonyl-cyclobutane-boronic acid in such strategies are not prevalent in the current body of scientific literature. General methodologies for the C-H functionalization of cyclobutanes have been developed, often relying on directing groups to achieve site-selectivity. acs.orgnih.gov For instance, palladium-catalyzed C-H arylation of cyclobutane carboxamides has been reported to proceed with high efficiency and diastereoselectivity. acs.org Additionally, boronic acids, in general, are known to be effective coupling partners in C-H functionalization reactions of various substrates, such as quinones, under silver-catalyzed conditions. organic-chemistry.org However, research explicitly demonstrating 3-Methoxycarbonyl-cyclobutane-boronic acid as either a catalyst or a substrate in C-H functionalization is yet to be extensively documented.
Catalytic Applications
Boronic acids are well-established as catalysts in a variety of organic transformations, primarily owing to their Lewis acidic nature and their ability to activate substrates.
Lewis Acid Catalysis by Boronic Acids
The Lewis acidity of boronic acids stems from the electron-deficient boron atom, which can accept a pair of electrons from a Lewis base. This interaction can be exploited to catalyze a range of reactions. While the catalytic activity of various aryl and alkyl boronic acids has been extensively studied, specific investigations into the Lewis acid catalytic potential of 3-Methoxycarbonyl-cyclobutane-boronic acid are limited. In a broader context, boronic acids have been shown to catalyze cycloaddition reactions, including those involving cyclobutane derivatives. nih.govrsc.org For example, boron trifluoride etherate, a common boron-based Lewis acid, has been used to promote the intermolecular [4+2] cycloaddition of 3-alkoxycyclobutanones with aldehydes and ketones. nih.gov Asymmetric Lewis acid catalysis has also been employed in the enantioselective formal (3+3) cycloaddition of bicyclobutanes with nitrones to synthesize hetero-bicyclo[3.1.1]heptane derivatives. nih.gov
Boronic Acid Catalysis in Dehydration, Carbonyl Condensation, Acylation, Alkylation, and Cycloaddition Reactions
Boronic acids have demonstrated catalytic efficacy in a wide spectrum of organic reactions:
Dehydration: Arylboronic acids have been reported to catalyze the dehydrative C-alkylation of 1,3-dicarbonyl compounds with secondary benzylic alcohols. bath.ac.uk While this highlights the potential of boronic acids in dehydration reactions, specific examples employing 3-Methoxycarbonyl-cyclobutane-boronic acid are not readily available. The dehydration of halocyclobutanols to halocyclobutenes has been achieved using tetrafluoroboric acid, showcasing a related transformation within the cyclobutane framework. researchgate.net
Carbonyl Condensation: Phenylboronic acid has been shown to mediate the triple condensation reaction of phloroglucinol (B13840) with α,β-unsaturated carbonyl compounds, leading to the formation of C3-symmetric 2H-chromene derivatives. nih.gov This demonstrates the ability of boronic acids to facilitate complex condensation cascades.
Acylation and Alkylation: The use of boronic acids as catalysts for acylation and alkylation is an active area of research. For instance, photoredox-catalyzed alkylation reactions have been developed using alkylboronic acids as radical precursors, activated by potassium phosphate. nih.govrsc.org Bifunctional boronic acid catalysts have also been designed for site-selective C-H alkylation of diols. wvu.edu
Cycloaddition: Boronic acids and their derivatives are involved in various cycloaddition reactions. Thermal [2+2] cycloaddition of vinyl boronates with in situ generated keteniminium salts provides access to borylated cyclobutanes. researchgate.netnih.gov Furthermore, Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes has been reported. rsc.org
In Situ Boron Enolate Generation for Aldol (B89426) Reactions
The generation of boron enolates for stereoselective aldol reactions is a cornerstone of modern organic synthesis. nih.gov Typically, a ketone is treated with a chlorodialkylborane and a tertiary amine base to form the boron enolate in situ, which then reacts with an aldehyde. nih.govresearchgate.net This method provides excellent control over the stereochemical outcome of the aldol reaction. youtube.com The boron source in these reactions is usually a dialkylboron triflate or chloride. While the in situ generation of boron enolates is a well-established protocol, there is no specific mention in the literature of utilizing 3-Methoxycarbonyl-cyclobutane-boronic acid for this purpose. Boron-mediated aldol reactions proceed through the formation of a complex between a boron triflate and a carbonyl compound, which is then deprotonated to form the enolate. tcichemicals.com
Synthesis of Complex Molecular Architectures
The construction of intricate molecular frameworks often relies on the use of highly functionalized building blocks.
Construction of Densely Functionalized Cyclobutanes
The synthesis of polysubstituted cyclobutanes is of significant interest due to the prevalence of this motif in bioactive molecules. nih.govresearchgate.net Several strategies have been developed to access these structures. The ring-opening of bicyclo[1.1.0]butanes (BCBs) represents a versatile approach to polyfunctionalized cyclobutanes. researchgate.net This can be achieved through various catalytic systems, including photoredox catalysis for radical strain-release/ nih.govnih.gov-rearrangement cascades. researchgate.net Lewis acid-catalyzed diastereoselective ring-opening of BCBs with carbon nucleophiles is another emerging strategy. researchgate.net While these methods provide access to a diverse range of functionalized cyclobutanes, the direct application of 3-Methoxycarbonyl-cyclobutane-boronic acid as a precursor in these specific synthetic routes has not been explicitly reported. The development of methods for the synthesis of borylated cyclobutanes, for instance, through thermal [2+2] cycloaddition, provides precursors that can be further elaborated into more complex structures. researchgate.netnih.gov
Formation of Functionalized Derivatives from Cyclobutane Boronate Esters
While specific research detailing the derivatization of 3-Methoxycarbonyl-cyclobutane-boronic acid is not extensively documented in publicly available literature, the general reactivity of cyclobutane boronate esters serves as a strong indicator of its synthetic potential. The esterification of the boronic acid, typically with pinacol (B44631) to form the more stable and handleable pinacol boronate ester, is a common preliminary step. From this stable intermediate, a diverse array of functional groups can be introduced onto the cyclobutane scaffold.
The versatility of the boronate ester functional group allows for a wide range of transformations. These reactions are crucial for elaborating the core structure into more complex molecules. Common transformations for boronate esters, which are expected to be applicable to the pinacol ester of 3-Methoxycarbonyl-cyclobutane-boronic acid, include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming carbon-carbon bonds. The cyclobutane boronate ester can be coupled with a variety of aryl, heteroaryl, and vinyl halides or triflates. This reaction would allow for the introduction of diverse aromatic and unsaturated moieties at the 3-position of the cyclobutane ring, leading to a wide range of novel structures.
Chan-Lam Amination: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, specifically carbon-nitrogen and carbon-oxygen bonds. By reacting the cyclobutane boronate ester with amines, amides, or alcohols, a variety of functionalized cyclobutane derivatives bearing nitrogen or oxygen substituents can be synthesized. This opens up avenues to create analogues of known bioactive compounds or to explore new chemical space.
Oxidation: The carbon-boron bond can be readily oxidized to a carbon-oxygen bond. Treatment of the cyclobutane boronate ester with an oxidizing agent, such as hydrogen peroxide, would yield the corresponding 3-hydroxy-1-methoxycarbonyl-cyclobutane. This alcohol can then serve as a precursor for further functionalization, such as etherification or esterification.
Halogenation: The boronate ester can be converted to a carbon-halogen bond. This transformation provides a handle for further nucleophilic substitution or cross-coupling reactions, expanding the range of accessible derivatives.
| Transformation | Reagents and Conditions (General) | Potential Product |
| Suzuki-Miyaura Coupling | Pd catalyst, base, aryl/vinyl halide | 3-Aryl/vinyl-1-methoxycarbonyl-cyclobutane |
| Chan-Lam Amination | Cu catalyst, amine/amide, oxidant | 3-Amino/amido-1-methoxycarbonyl-cyclobutane |
| Oxidation | H₂O₂, NaOH | 3-Hydroxy-1-methoxycarbonyl-cyclobutane |
| Halogenation | I₂, base or NBS | 3-Halo-1-methoxycarbonyl-cyclobutane |
Interactive Data Table: Potential Derivatizations
| Reaction Type | Potential Reactant | Potential Product Functional Group |
| Suzuki-Miyaura Coupling | Phenyl bromide | Phenyl |
| Suzuki-Miyaura Coupling | 2-Bromopyridine | Pyridyl |
| Chan-Lam Amination | Aniline | Anilino |
| Chan-Lam Amination | Morpholine | Morpholinyl |
| Oxidation | Hydrogen Peroxide | Hydroxyl |
| Iodination | Iodine | Iodo |
Application in Synthesis of Compound Libraries
The ability to readily form a variety of derivatives from a common precursor makes 3-Methoxycarbonyl-cyclobutane-boronic acid an attractive building block for the synthesis of compound libraries. In drug discovery and chemical biology, the generation of diverse collections of small molecules is crucial for identifying new leads for therapeutic targets.
The concept of "parallel synthesis" or "combinatorial chemistry" relies on the use of versatile building blocks that can be systematically combined with a range of different reagents to rapidly generate a large number of distinct products. The pinacol ester of 3-Methoxycarbonyl-cyclobutane-boronic acid is well-suited for this approach.
A hypothetical library synthesis could involve the following steps:
Scaffold Preparation: Synthesis of the pinacol ester of 3-Methoxycarbonyl-cyclobutane-boronic acid on a suitable scale.
Parallel Derivatization: Aliquots of the boronate ester are dispensed into an array of reaction vessels (e.g., a 96-well plate).
Reagent Addition: A diverse set of coupling partners (e.g., aryl halides for Suzuki-Miyaura coupling or amines for Chan-Lam amination) are added to the individual wells.
Reaction and Work-up: The reactions are carried out under optimized conditions, followed by a streamlined purification process to isolate the library members.
This strategy would allow for the rapid generation of a library of compounds with a common cyclobutane core but with diverse substituents at the 3-position. The methoxycarbonyl group at the 1-position also offers a site for further diversification, for example, through hydrolysis to the carboxylic acid followed by amide coupling with a library of amines.
The following table illustrates a potential library design based on the derivatization of the 3-Methoxycarbonyl-cyclobutane-boronic acid scaffold.
| Scaffold Position | Diversification Reaction | Example Reagent Set |
| Position 3 (from boronate) | Suzuki-Miyaura Coupling | A collection of 50 different aryl/heteroaryl bromides |
| Position 3 (from boronate) | Chan-Lam Amination | A collection of 50 different primary and secondary amines |
| Position 1 (from ester) | Amide Coupling (after hydrolysis) | A collection of 50 different primary and secondary amines |
Interactive Data Table: Hypothetical Compound Library Matrix
| Position 3 Substituent (from Suzuki-Miyaura) | Position 1 Substituent (Amide from...) |
| Phenyl | Benzylamine |
| 4-Fluorophenyl | Cyclopropylamine |
| 2-Thienyl | Piperidine |
| 3-Pyridyl | 4-Methylaniline |
The resulting library of compounds would possess significant structural diversity and three-dimensional character, making it a valuable resource for screening against biological targets. While specific examples of large-scale compound libraries built from 3-Methoxycarbonyl-cyclobutane-boronic acid are not prominent in the scientific literature, the principles of combinatorial chemistry strongly support its potential in this application.
Theoretical and Computational Studies of 3 Methoxycarbonyl Cyclobutane Boronic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. Methods like DFT are commonly employed to determine the electronic structure and energetic properties of organic compounds.
Mechanistic Insights from Computational Models
Computational modeling is an invaluable tool for studying the mechanisms of chemical reactions, allowing for the characterization of short-lived intermediates and high-energy transition states that are difficult to observe experimentally.
Elucidation of Transition States and Reaction Pathways for Transformations Involving the CompoundBoronic acids are key reagents in many important chemical reactions, such as the Suzuki-Miyaura cross-coupling. Computational studies can map out the entire reaction pathway for transformations involving 3-Methoxycarbonyl-cyclobutane-boronic acid. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the activation barriers and overall thermodynamics of a reaction. This would provide a detailed, step-by-step understanding of how the molecule participates in chemical transformations, including the role of the cyclobutane (B1203170) scaffold and its substituents in influencing reactivity.
Despite the established utility of these computational methods, specific data and detailed findings from their application to 3-Methoxycarbonyl-cyclobutane-boronic acid are not currently available in published research.
Understanding the Influence of Boron's Electronic Properties
Theoretical and computational studies are crucial in elucidating the electronic landscape of boronic acids, and by extension, 3-Methoxycarbonyl-cyclobutane-boronic acid. The boron atom in boronic acids is sp² hybridized, possessing a trigonal planar geometry and a vacant p-orbital, which confers significant Lewis acidity. This electron-deficient nature is central to the chemical reactivity and intermolecular interactions of the molecule.
The electronic properties of the boronic acid group are significantly modulated by the substituents attached to it. While extensive research has focused on the electronic effects in arylboronic acids, the principles can be applied to understand the behavior of alkylboronic acids like the title compound. In arylboronic acids, electron-withdrawing groups tend to increase the Lewis acidity of the boron center, while electron-donating groups decrease it.
In 3-Methoxycarbonyl-cyclobutane-boronic acid, the substituents on the boron atom are a cyclobutane ring and two hydroxyl groups. The cyclobutane ring, being an alkyl group, is generally considered to be weakly electron-donating. Unlike aromatic rings, it does not participate in resonance with the boron atom. The methoxycarbonyl group (-COOCH₃) attached to the cyclobutane ring is an electron-withdrawing group due to the electronegativity of the oxygen atoms. This effect is transmitted through the sigma bonds of the cyclobutane ring to the boronic acid moiety. Computational studies on related systems have shown that the puckered conformation of the cyclobutane ring can also influence the electronic environment of its substituents. researchgate.netic.ac.uk
To quantify the electronic influence of substituents on boronic acids, Hammett parameters for related arylboronic acids are often studied. While not directly applicable to this aliphatic system, they provide a useful framework for understanding substituent effects.
Table 1: Hammett Parameters (σ) for Selected Substituents on Phenylboronic Acid
| Substituent | σ_meta | σ_para |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -NO₂ | 0.71 | 0.78 |
| -COOH | 0.37 | 0.45 |
This table presents data for substituted phenylboronic acids to illustrate electronic effects and is not directly measured for 3-Methoxycarbonyl-cyclobutane-boronic acid.
The data illustrates how electron-donating groups (e.g., -CH₃, -OCH₃ at the para position) have negative σ values, while electron-withdrawing groups (e.g., -NO₂, -COOH) have positive σ values, indicating an increase in acidity.
Intermolecular Interactions and Co-Crystallization Studies
The boronic acid functional group is a versatile hydrogen-bond donor and acceptor, making it an excellent component for crystal engineering and the formation of co-crystals. acs.org The two hydroxyl groups can participate in a variety of hydrogen bonding motifs, leading to the formation of robust supramolecular structures.
In the solid state, boronic acids commonly form dimers through hydrogen bonds between their hydroxyl groups, creating a characteristic eight-membered ring motif. researchgate.netmdpi.com These dimers can then further assemble into extended networks through additional hydrogen bonding interactions.
While no specific co-crystallization studies have been reported for 3-Methoxycarbonyl-cyclobutane-boronic acid, its potential for forming such structures can be inferred from studies on related molecules. The boronic acid moiety provides the primary sites for strong hydrogen bonding. The methoxycarbonyl group also contains potential hydrogen bond acceptors in the form of its two oxygen atoms.
The interplay between the strong hydrogen bonds of the boronic acid group and weaker interactions involving the methoxycarbonyl group and the cyclobutane ring would dictate the final crystal packing. Co-crystallization with complementary molecules, such as pyridines or other hydrogen bond acceptors, could lead to the formation of diverse supramolecular architectures. researchgate.netsemanticscholar.org
Computational studies on boronic acid co-crystals often employ Density Functional Theory (DFT) to calculate binding energies and lattice energies, providing insight into the stability of different hydrogen bonding patterns. acs.org
Table 2: Common Hydrogen Bonding Motifs in Boronic Acid Co-Crystals
| Motif | Description |
| Boronic acid homodimer | Two boronic acid molecules forming an eight-membered ring via O-H···O hydrogen bonds. mdpi.com |
| Boronic acid-pyridine | Hydrogen bonding between the boronic acid hydroxyl group and the nitrogen atom of a pyridine. researchgate.net |
| Boronic acid-water chain | Water molecules bridging between boronic acid units. semanticscholar.org |
| Carboxylic acid-boronic acid | Heterosynthon formation between a carboxylic acid and a boronic acid. |
This table summarizes common interaction patterns observed in the crystal structures of various boronic acids and their co-crystals.
Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 3-Methoxycarbonyl-cyclobutane-boronic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and mass, respectively.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Methoxycarbonyl-cyclobutane-boronic acid, both ¹H and ¹³C NMR are critical for confirming its complex structure.
While specific spectral data for 3-Methoxycarbonyl-cyclobutane-boronic acid is not extensively published, expected chemical shifts and splitting patterns can be reliably estimated based on data from analogous structures such as cyclobutanecarboxylic acid, methyl cyclobutanecarboxylate, and other substituted cyclobutanes. chemicalbook.comnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the methine protons on the cyclobutane (B1203170) ring, and the methylene (B1212753) protons of the ring.
Methoxy Protons (-OCH₃): A sharp singlet is anticipated around δ 3.6-3.7 ppm, characteristic of methyl ester protons.
Cyclobutane Ring Protons: The protons on the four-membered ring will exhibit complex splitting patterns due to cis and trans coupling. The methine proton at C1 (attached to the boronic acid) and the methine proton at C3 (attached to the methoxycarbonyl group) would likely appear as multiplets. The methylene protons at C2 and C4 would also present as complex multiplets, typically in the range of δ 1.8-2.5 ppm. The specific chemical shifts are influenced by the electronegativity and steric effects of the substituents. For instance, the methine proton adjacent to the boronic acid group is expected to be in a distinct region from the one adjacent to the ester group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbon (-C=O): The ester carbonyl carbon is expected to resonate significantly downfield, typically in the δ 170-175 ppm range. libretexts.org
Methoxy Carbon (-OCH₃): The methyl carbon of the ester group would appear around δ 50-55 ppm. libretexts.org
Cyclobutane Ring Carbons: The carbon atom attached to the boronic acid group (C-B) is difficult to predict precisely without direct empirical data, as the boron atom's quadrupole moment can cause significant broadening of the signal. baranlab.org However, it is expected to be in the range of δ 20-40 ppm. The methylene carbons (C2/C4) and the methine carbon (C3) of the cyclobutane ring would also resonate in the aliphatic region, with their exact shifts determined by the substitution pattern. In unsubstituted cyclobutane, the carbon signal appears at 22.4 ppm. researchgate.net Substitution with a carboxylate group shifts the alpha-carbon downfield.
| Proton / Carbon | Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |
| Methoxy Protons | -COOCH₃ | ~ 3.7 (singlet) | - | Characteristic sharp signal for methyl ester. |
| Methoxy Carbon | -COOCH₃ | - | ~ 52 | Typical for an ester methoxy group. |
| Carbonyl Carbon | -C OOCH₃ | - | ~ 174 | Downfield shift due to the double bond to oxygen. |
| Methine Proton | CH -B(OH)₂ | Multiplet | - | Shift influenced by the boronic acid group. |
| Methine Carbon | C H-B(OH)₂ | - | Broad or unobserved | Signal is often broadened due to the adjacent boron atom. |
| Methine Proton | CH -COOCH₃ | Multiplet | - | Shift influenced by the ester group. |
| Methine Carbon | C H-COOCH₃ | - | ~ 35-45 | Alpha-carbon to an ester group. |
| Methylene Protons | -CH₂ - | Multiplet | - | Complex splitting due to diastereotopic nature. |
| Methylene Carbons | -C H₂- | - | ~ 20-30 | Typical for cyclobutane ring carbons. |
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for 3-Methoxycarbonyl-cyclobutane-boronic acid. These values are predictive and based on data from structurally similar compounds.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. Various MS techniques, often coupled with liquid chromatography (LC-MS/MS) or utilizing different ionization sources like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are employed for the analysis of boronic acids. rsc.org
ESI-MS is particularly common for analyzing boronic acids from liquid solutions. rsc.org LC-MS/MS, which combines the separation power of liquid chromatography with the detection sensitivity of tandem mass spectrometry, is especially valuable for quantifying trace levels of boronic acids in complex mixtures. scirp.orgresearchgate.net
The analysis of boronic acids by mass spectrometry is often complicated by their inherent chemical reactivity. rsc.org Free boronic acids have a strong tendency to undergo dehydration, particularly at elevated temperatures in the MS source, to form cyclic trimers known as boroxines. rsc.orgnih.gov This trimerization results in an ion signal at a much higher mass than the expected molecular ion, which can complicate data interpretation.
Furthermore, boronic acids can form adducts with solvents or other molecules present in the sample matrix. Dimer formation is another common phenomenon that can interfere with the detection of the true molecular ion. rsc.org These issues can make it difficult to obtain a clean mass spectrum and accurately determine the molecular weight without careful optimization of the analytical method. rsc.org
To circumvent the issues associated with derivatization, several strategies have been developed for the direct analysis of boronic acids. One successful approach involves using electrospray ionization in negative mode (negative ESI). scirp.orgscirp.org In this mode, the boronic acid can be deprotonated to form a stable [M-H]⁻ ion, which can be readily detected and quantified, often with high sensitivity using tandem mass spectrometry (LC-MS/MS). scirp.orgresearchgate.net
Another advanced technique is nano-liquid chromatography coupled with a direct-electron ionization (EI) interface (nano-LC-EI/MS). This method introduces the eluent from the nano-LC directly into a heated EI source, which can ionize highly polar compounds like boronic acids without requiring derivatization and avoids the boroxine (B1236090) formation common in GC analysis. nih.gov Optimization of UPLC-MS instrument parameters has also been shown to reduce the formation of boroxines, solvent adducts, and dimers, allowing for successful analysis without pre-derivatization. rsc.org
Derivatization is a common and effective strategy to overcome the analytical challenges posed by boronic acids. This process involves chemically modifying the boronic acid to form a more stable and readily analyzable derivative.
A widely used approach is the esterification of the boronic acid with a diol, such as pinacol (B44631) or ethylene (B1197577) glycol, to form a cyclic boronate ester. rsc.orgnih.gov These esters are generally more stable, less polar, and less prone to dehydration and trimerization, making them more amenable to analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
For LC-MS/MS analysis, derivatization can be employed to enhance ionization efficiency and sensitivity. researchgate.net Specific derivatizing agents can be chosen that introduce a readily ionizable group onto the molecule, allowing for detection at very low concentrations. researchgate.net For example, using 2,5-dihydroxybenzoic acid (DHB) as both a matrix and a derivatizing agent in MALDI-MS has been shown to efficiently convert peptide boronic acids into a detectable adduct, eliminating the need for a separate derivatization step. rsc.org
| Strategy | Technique | Principle | Advantages | Reference(s) |
| Without Derivatization | LC-MS/MS (Negative ESI) | Detection of the deprotonated [M-H]⁻ ion. | Simple, direct, avoids extra sample preparation steps. | scirp.orgscirp.org |
| Nano-LC-EI/MS | Direct introduction into a heated electron ionization source. | Generates reproducible spectra for polar analytes, avoids boroxine formation. | nih.gov | |
| With Derivatization | GC-MS | Formation of a stable cyclic boronate ester with a diol (e.g., pinacol). | Prevents dehydration/trimerization, allows for GC analysis. | nih.gov |
| LC-MS/MS | Reaction with an agent to introduce a highly ionizable moiety. | Increases sensitivity and ionization efficiency for trace-level quantification. | researchgate.net | |
| MALDI-MS | In-situ adduct formation with the matrix (e.g., DHB). | Simple, robust, eliminates a separate derivatization step. | rsc.org |
Table 2: Summary of Mass Spectrometry Strategies for Boronic Acid Analysis.
Mass Spectrometry Techniques (e.g., MALDI-MS, LC-MS/MS, ESI-MS)
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are fundamental for separating 3-Methoxycarbonyl-cyclobutane-boronic acid from impurities, starting materials, and by-products, thereby enabling its purity assessment and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is a versatile and widely used technique for the analysis of boronic acids. libretexts.org A C18 column is often used for separation, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile. rsc.org Method development often involves screening different pH conditions, as the retention of boronic acids can be pH-dependent due to the ionization of the boronic acid group. libretexts.org
For quantification, HPLC is commonly coupled with UV detection if the molecule possesses a suitable chromophore, or more universally with mass spectrometry (LC-MS/MS). rsc.org LC-MS/MS provides high sensitivity and selectivity, allowing for the quantification of the target compound and any impurities down to trace levels (parts-per-million). scirp.orgresearchgate.net The development of rapid UPLC (Ultra-Performance Liquid Chromatography) methods, with run times as short as one minute, allows for high-throughput analysis, which is valuable in process monitoring. rsc.org Post-column derivatization, where a reagent is mixed with the column eluate to produce a fluorescent complex, can also be used for selective and sensitive detection with a fluorescence detector.
Gas Chromatography (GC): GC analysis of boronic acids is challenging due to their low volatility and thermal instability. nih.gov Direct injection often leads to the formation of boroxines in the heated injector. nih.gov Therefore, GC analysis, typically coupled with a mass spectrometer (GC-MS), almost always requires a prior derivatization step to convert the boronic acid into a more volatile and stable derivative, such as a pinacol boronate ester. acs.org This approach can be very effective for purity assessment and quantifying boronic acid-related impurities in pharmaceutical ingredients.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of boronic acids due to its versatility and sensitivity. waters.com It is widely used in pharmaceutical quality control for batch release testing and method development. waters.com The successful analysis of boronic acids like 3-Methoxycarbonyl-cyclobutane-boronic acid requires careful consideration of the compound's polarity and potential for interaction with the stationary phase.
Reversed-Phase HPLC (RP-HPLC) is a common method for analyzing boronic acids and their corresponding esters, such as pinacol esters, which are frequent precursors in synthesis. tandfonline.comresearchgate.net However, the analysis is not without challenges. Boronic acids themselves can be highly polar, leading to poor retention on traditional C18 columns. researchgate.netamericanpharmaceuticalreview.com Furthermore, related boronate esters are often susceptible to on-column hydrolysis, converting them into the corresponding boronic acid during the analysis, which complicates accurate quantification. researchgate.netresearchgate.nettandfonline.com
To overcome these issues, specific strategies are employed. The choice of stationary phase is critical; columns with low residual silanol (B1196071) activity are preferred to minimize the silanol-catalyzed hydrolysis of esters. americanpharmaceuticalreview.comtandfonline.com For instance, studies on various boronate esters have shown that the stationary phase has a significant influence on the rate of on-column hydrolysis. researchgate.nettandfonline.com In some cases where esters are highly susceptible to hydrolysis, using a high-pH mobile phase (e.g., pH 12) can stabilize the ester, although this can present a new challenge in retaining the highly hydrophilic boronic acid impurity. americanpharmaceuticalreview.com The addition of an ion-pairing reagent to the mobile phase may be necessary in such cases to achieve adequate retention of the boronic acid. americanpharmaceuticalreview.comnih.gov
Table 1: Comparison of RP-HPLC Columns for Boronate Analysis
| Column Type | Key Feature | Impact on Analysis | Reference |
| Waters XTerra MS C18 | Low silanol activity hybrid particle | Minimizes on-column hydrolysis of boronate esters. | researchgate.nettandfonline.com |
| Agilent Zorbax Eclipse XDB C18 | High-purity silica (B1680970), double end-capped | Used in comparative studies to assess silanol activity effects. | researchgate.net |
| XSelect Premier HSS T3 | Low C18 ligand density on a silica base | Designed to increase retention of polar analytes like boronic acids. | waters.com |
Ultra High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for the analysis of boronic acids, particularly for high-throughput applications. eag.com By utilizing columns with smaller particle sizes (typically less than 2 µm), UHPLC achieves higher resolution, increased sensitivity, and substantially faster analysis times. eag.com
A key benefit of UHPLC is the potential for analysis times as short as one minute for a broad range of boronic acids, without the need for pre-derivatization or extensive sample pretreatment that is often required to prevent dehydration or boroxine formation. rsc.orgresearchgate.net This speed is invaluable in industrial settings for applications like reaction monitoring. rsc.org When coupled with mass spectrometry (UHPLC-MS), the technique provides rapid and specific quantification, with reported limits of detection (LOD) and quantification (LOQ) around 0.1 µg and 1.0 µg, respectively, for many boronic acids. rsc.orgresearchgate.net
Table 2: Typical Operating Parameters: UHPLC vs. HPLC for Boronic Acid Analysis
| Parameter | UHPLC | Conventional HPLC | Reference |
| Column Particle Size | < 2 µm | 3 - 5 µm | eag.com |
| Column Dimensions | e.g., 2.1 x 50 mm | e.g., 4.6 x 150 mm | waters.comrsc.org |
| Operating Pressure | Up to 100 MPa (15,000 psi) | Up to 40 MPa (6,000 psi) | eag.com |
| Typical Run Time | ~1 minute | 15 - 30 minutes | researchgate.netrsc.org |
| Key Advantage | High throughput, higher resolution | Lower capital cost, widely available | waters.comeag.comrsc.org |
The stability and retention of 3-Methoxycarbonyl-cyclobutane-boronic acid during HPLC analysis are critically dependent on the mobile phase composition and the choice of the stationary phase. waters.comwelch-us.com
Mobile Phase Selection:
pH: The pH of the mobile phase is a crucial parameter. At low pH, boronic acids are generally neutral, which often leads to better retention on reversed-phase columns. waters.comwaters.com At high pH (above their pKa), they become at least partially charged, which can decrease retention unless specific column chemistries or ion-pairing agents are used. waters.com
Additives: Mobile phase modifiers are often necessary. Formic acid is a common additive for low-pH methods compatible with mass spectrometry. waters.comsielc.com Buffers like ammonium (B1175870) acetate (B1210297) are also used to control pH and improve peak shape. rsc.orgresearchgate.net The concentration of acidic modifiers can also influence the on-column stability of related boronate esters. researchgate.nettandfonline.com
Column Selection:
Reversed-Phase Columns: C18 columns are widely used. For polar analytes like boronic acids, columns designed to enhance polar retention, such as those with polar-embedded ligands or lower ligand density (e.g., Waters HSS T3), can be effective. americanpharmaceuticalreview.comwaters.com
Low Silanol Activity: To prevent on-column degradation of any precursor esters, columns with very low silanol activity, such as the Waters XTerra MS C18, are highly recommended. researchgate.nettandfonline.com
Mixed-Mode Columns: For complex separations, mixed-mode columns that offer both reversed-phase and ion-exchange interactions can provide unique selectivity for boronic acids and related impurities. sielc.com
Table 3: Summary of Mobile Phase and Column Strategies for Boronic Acid Analysis
| Strategy | Components/Column Type | Purpose | Reference |
| Low pH Mobile Phase | Water/Acetonitrile with Formic Acid | Enhances retention of neutral boronic acid form. | waters.comwaters.com |
| Buffered Mobile Phase | 10 mM Ammonium Acetate | Controls pH, improves peak shape, and is MS-compatible. | rsc.orgresearchgate.net |
| High pH Mobile Phase | pH > 10 (e.g., with Ammonium Hydroxide) | Stabilizes certain reactive boronate esters. | americanpharmaceuticalreview.comnih.gov |
| Low Silanol Column | Waters XTerra MS C18 | Minimizes on-column hydrolysis of ester precursors. | researchgate.nettandfonline.com |
| Polar Retentive Column | Waters XSelect HSS T3 | Improves retention of polar boronic acids. | waters.com |
Strategies for Sample Preparation and Stability during Analysis
Proper sample preparation is crucial to ensure the accuracy and reliability of the analysis of 3-Methoxycarbonyl-cyclobutane-boronic acid and its related compounds. A primary concern is the potential for hydrolysis of precursor boronate esters in the sample diluent before injection. researchgate.net
Studies have shown that the choice of diluent is essential for reliable analysis. tandfonline.com Aqueous or protic diluents can cause rapid degradation of boronate esters into the corresponding boronic acid. researchgate.netnih.gov Therefore, the use of non-aqueous and aprotic solvents is often necessary. nih.gov Acetonitrile is frequently found to be a suitable diluent, preserving the integrity of the sample for extended periods. researchgate.netresearchgate.net To further ensure stability, prepared samples are typically maintained at a low temperature (e.g., 4°C) in the autosampler. researchgate.net
Application of Analytical Methods in Reaction Monitoring and Process Development
The HPLC and UHPLC methods developed for boronic acids are directly applicable to reaction monitoring and process development in synthetic chemistry. wur.nl Boronic acids are key intermediates in many important reactions, such as the Suzuki-Miyaura coupling. waters.comtandfonline.com
Analytical methods allow chemists to:
Track Reactant Consumption: Monitor the disappearance of starting materials, including the boronic acid.
Monitor Product Formation: Quantify the appearance of the desired product over time.
Identify Impurities: Detect and quantify process-related impurities and by-products.
The high-throughput capability of UHPLC-MS is particularly advantageous, providing near real-time data that enables rapid process optimization and ensures the quality and consistency of the final product. rsc.orgresearchgate.net These analytical tools are indispensable for developing robust and efficient synthetic routes involving 3-Methoxycarbonyl-cyclobutane-boronic acid.
Future Research Directions and Outlook
Development of Novel Synthetic Routes to Cyclobutane (B1203170) Boronic Acids
The synthesis of structurally complex cyclobutanes, particularly those bearing functional handles like boronic acids, remains a challenge. nih.gov Future research will likely focus on developing efficient, stereocontrolled methods to access 3-Methoxycarbonyl-cyclobutane-boronic acid and its analogues.
Key areas for investigation include:
Asymmetric [2+2] Cycloadditions: Photochemical and transition-metal-catalyzed [2+2] cycloadditions are primary methods for constructing cyclobutane rings. nih.govbaranlab.org A significant future direction would be the development of catalytic, enantioselective [2+2] cycloadditions using vinyl boronate esters as one of the coupling partners. nih.gov This could provide direct access to chiral cyclobutyl boronate esters, which can then be converted to the target compound.
Strain-Release Reactions: The functionalization of bicyclo[1.1.0]butanes (BCBs) through strain-release-driven reactions has emerged as a powerful strategy. nih.gov Investigating the migratory coupling of BCB-derived B-ate complexes could lead to novel, asymmetric syntheses of cis-cyclobutane boronic esters with high enantioselectivity. nih.gov
C–H Functionalization: Directing group-assisted C–H borylation of pre-existing cyclobutane carboxylic acid derivatives presents a powerful and atom-economical approach. acs.org Research into developing catalysts that can selectively functionalize the C-H bonds of the cyclobutane ring, guided by the methoxycarbonyl group or a derivative, would be a significant advance.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Asymmetric [2+2] Cycloaddition | Direct access to chiral core, high functional group tolerance. | Control of regioselectivity and diastereoselectivity. |
| Strain-Release of Bicyclobutanes | Access to complex stereochemistries, high enantioselectivity. | Synthesis of substituted bicyclobutane precursors. |
| C–H Borylation | High atom economy, late-stage functionalization. | Catalyst development, control of site-selectivity. |
Exploration of New Reactivity Modes and Catalytic Cycles
Beyond its role in Suzuki-Miyaura cross-coupling, the boronic acid group on a strained cyclobutane ring could exhibit unique reactivity. Future studies should explore novel transformations and catalytic cycles involving this moiety.
Potential research avenues include:
Tandem Reactions: Designing tandem reaction sequences where the boronic acid first participates in a coupling reaction, followed by a ring-opening or rearrangement of the cyclobutane core driven by the newly installed group.
Photoredox Catalysis: Investigating the behavior of cyclobutyl boronate esters under photoredox conditions. While often used as radical precursors, studies have shown that vinyl boronates can participate in cycloadditions via energy transfer, preserving the C-B bond. nih.gov Understanding the stability and reactivity of the C(sp³)–B bond in 3-Methoxycarbonyl-cyclobutane-boronic acid under photocatalytic conditions is crucial.
Boron as a Directing Group: Utilizing the boronic acid or its ester derivative as a temporary directing group to control the stereoselective functionalization of other positions on the cyclobutane ring.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the synthesis and reactivity of strained molecules. For 3-Methoxycarbonyl-cyclobutane-boronic acid, computational modeling could be a powerful predictive tool.
Future computational studies could focus on:
Mechanism of Cycloadditions: Modeling the transition states of potential [2+2] cycloaddition reactions to predict diastereoselectivity and enantioselectivity with different catalysts and substrates.
Reactivity of the C–B Bond: Calculating the bond dissociation energy and activation barriers for various reactions involving the carbon-boron bond to predict its stability and reactivity compared to less-strained alkyl boronic acids.
Conformational Analysis: Predicting the preferred conformations of the substituted cyclobutane ring and how these conformations influence its reactivity and interactions with biological targets.
Expansion of Applications in Complex Molecule Synthesis and Materials Science
The development of robust synthetic routes to 3-Methoxycarbonyl-cyclobutane-boronic acid would enable its use as a versatile building block in diverse fields.
Medicinal Chemistry: The cyclobutane ring can serve as a bioisostere for phenyl rings or other functional groups, offering improved metabolic stability or physicochemical properties. The title compound could be a key intermediate for synthesizing novel pharmaceutical agents, including enzyme inhibitors where the boronic acid interacts with active site residues. nih.govrsc.org
Materials Science: Boronic acids can form reversible covalent bonds with diols, a property extensively used in the creation of self-healing materials, hydrogels for drug delivery, and sensors. researchgate.netrsc.orgresearchgate.net Incorporating the rigid, three-dimensional cyclobutane unit into polymers via the boronic acid and ester functionalities could lead to materials with unique structural and responsive properties.
| Application Area | Potential Role of the Compound | Research Goal |
| Medicinal Chemistry | Scaffold for novel therapeutics. | Synthesis of enzyme inhibitors and drug candidates. |
| Complex Molecule Synthesis | Chiral building block. | Total synthesis of cyclobutane-containing natural products. |
| Materials Science | Monomer for functional polymers. | Development of self-healing hydrogels and responsive materials. |
Innovations in Analytical Techniques for Enhanced Characterization
The precise characterization of organoboron compounds, especially complex ones, requires specialized analytical techniques. Future work should focus on optimizing and developing methods for the unambiguous characterization of 3-Methoxycarbonyl-cyclobutane-boronic acid and its derivatives.
Key analytical areas for development include:
NMR Spectroscopy: Routine use of ¹¹B NMR spectroscopy to provide information about the electronic environment of the boron atom is essential. Advanced 2D NMR techniques would be needed to confirm the relative stereochemistry of substituents on the cyclobutane ring.
Mass Spectrometry: Developing robust inductively coupled plasma-mass spectrometry (ICP-MS) or electrospray ionization (ESI-MS) methods for the sensitive detection and quantification of the compound in complex mixtures. nih.govresearchgate.net
Chiral Chromatography: Establishing effective chiral separation methods (e.g., HPLC or SFC) to resolve enantiomers and diastereomers produced during asymmetric synthesis, which is critical for applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
